molecular formula C12H9FN2O2S B2562111 2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide CAS No. 773140-09-3

2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide

Cat. No. B2562111
CAS RN: 773140-09-3
M. Wt: 264.27
InChI Key: OYTPMDUKFYACTF-UHFFFAOYSA-N
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Description

The compound 2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a ring structure composed of four carbon atoms and one sulfur atom. The presence of the fluorobenzoyl group suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atom, which can affect the electronic distribution in the molecule and thus its interaction with biological targets.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multi-component reaction that allows for the introduction of various substituents into the thiophene ring. For example, the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives has been reported, which could serve as precursors to the target compound . These methods typically involve reactions with different organic reagents and can be confirmed by spectroscopic methods such as IR, NMR, and MS, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. The substitution pattern on the thiophene ring, particularly at the 2 and 3 positions, is important for the interaction with biological targets. For instance, the presence of amino and carboxamide groups has been shown to be significant for allosteric enhancement at the adenosine A1 receptor .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which can be utilized to further modify the structure and enhance biological activity. For example, the synthesis of Schiff bases using 2-aminothiophene derivatives has been reported, which involves the formation of an imine linkage and can lead to compounds with antimicrobial activity . Additionally, the dehydrogenation of tetrahydrobenzo[b]thiophene derivatives to form benzo[b]thiophene derivatives has been described, which can be a key step in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiophene ring. These properties are important for the compound's suitability as a drug candidate, as they affect its bioavailability and pharmacokinetics. The introduction of fluorine atoms can significantly alter these properties due to their high electronegativity and small size .

Relevant Case Studies

Several studies have reported the biological activities of thiophene derivatives, including antiarrhythmic, serotonin antagonist, and antianxiety activities . The detailed pharmacological evaluation of these compounds, including their LD50 and efficacy compared to positive controls, provides insight into their potential as therapeutic agents. Additionally, the antimicrobial activity of thiophene derivatives has been evaluated, with some compounds showing excellent activity against bacteria .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Aminothiophene derivatives, including structures similar to 2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide, have been utilized in the synthesis of fused heterocyclic derivatives with potential pharmaceutical interest. These compounds have shown promising in vitro antimicrobial activity against bacteria, demonstrating the utility of 2-aminothiophene-3-carboxamide in drug discovery and development processes (Wardakhan, Elmegeed, & Manhi, 2005).

Development of Fluorescent Probes

Research into reaction-based fluorescent probes has led to the development of methods for the selective discrimination of thiophenols over aliphatic thiols, with applications in chemical, biological, and environmental sciences. The design of these probes leverages intramolecular charge transfer pathways, highlighting the role of 2-aminothiophene derivatives in the creation of sensitive and selective detection techniques (Wang, Han, Jia, Zhou, & Deng, 2012).

Exploration of Antimicrobial, Anti-Inflammatory, and Cytotoxic Activities

The synthesis and biological evaluation of carboxamide derivatives of benzo[b]thiophene have identified potent anti-inflammatory agents, highlighting the therapeutic potential of these compounds in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009). Additionally, carboxamide derivatives have been investigated for their cytotoxic activities, with some showing promising results against cancer cell lines, thus contributing to the search for novel anticancer agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Safety And Hazards

The safety data sheet for thiophene indicates that it is highly flammable and harmful if swallowed . It causes serious eye irritation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Thiophene and its derivatives show a variety of properties and applications, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTPMDUKFYACTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzamido)thiophene-3-carboxamide

Synthesis routes and methods

Procedure details

2-Amino-thiophene-3-carboxylic acid amide (8.73 g, 61.4 mmole) was dissolved in pyridine (100 ml), cooled to 0° C., and 2-fluorobenzoyl chloride was added dropwise over 20 min, then the reaction was allowed to warm to room temperature with stirring overnight. The pyridine was removed under vacuum, dichloromethane and water were added. The product was precipitated as a grey solid and was washed with diluted hydrochloric acid, water and air dried. The dichloromethane layer was separated, washed with diluted hydrochloric acid, and water, dried over sodium sulfate (anh.) and the solvent was removed to give a total of 12.45 g product (77% yield).
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

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